N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core. This core is then functionalized with the appropriate substituents, including the dimethylamino group and the methoxyphenyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be employed in the study of enzyme inhibitors or as a probe in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its pharmacological properties may be explored for the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group may enhance its binding affinity to receptors or enzymes, while the methoxyphenyl group contributes to its overall biological activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A commonly used compound in organic synthesis, known for its strong nucleophilic properties.
4-Methoxybenzaldehyde: A compound with similar structural features, often used in the synthesis of various pharmaceuticals and fine chemicals.
Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20(2)15-8-9-17-14(19-15)11-18-16(21)10-12-4-6-13(22-3)7-5-12/h4-9H,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWNZBEMVRZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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